molecular formula C10H9BrN2O2 B2896823 Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate CAS No. 1638759-79-1

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Cat. No. B2896823
CAS RN: 1638759-79-1
M. Wt: 269.098
InChI Key: OFWJGTGDYFQZLZ-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It has a CAS number of 885518-47-8 .


Synthesis Analysis

The synthesis of “this compound” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of “this compound” is 255.07 . The linear formula of this compound is C9H7BrN2O2 . The InChI key is DCYBEDQPCQOEIR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Inhibitive Properties and Surface Morphology

A study explored the use of heterocyclic diazoles, including indazole derivatives, as corrosion inhibitors for iron in acidic environments. These compounds demonstrated an increase in charge-transfer resistance, indicating their effectiveness in reducing corrosion. The study involved methods like polarization curves and impedance spectra, providing insights into the structural and electronic parameters of these compounds (Babić-Samardžija et al., 2005).

Synthesis of Oxazole Derivatives

Another research focused on synthesizing oxazole-4-carboxylate derivatives from N-acyl-β-halodehydroaminobutyric acid derivatives, which could be related to the synthesis pathways involving Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate. This study highlighted the potential of these compounds as fluorescent probes, useful in various biochemical applications (Ferreira et al., 2010).

N-Heterocyclic Carbenes of Indazole

Research on N-heterocyclic carbenes of indazole, including derivatives like this compound, revealed their ability to undergo ring enlargement reactions with α-halo ketones. This property is significant for synthetic chemistry applications, demonstrating the versatility of these compounds in creating new molecular structures (Schmidt et al., 2008).

Photocatalytic Generation of Azolyl Radicals

A study on the photocatalytic generation of azolyl radicals from bromoazoles, which could include compounds like this compound, revealed their utility in the intermolecular arylation of unmodified (hetero)arenes. This process is notable for its mild conditions and broad applicability, demonstrating the potential of these compounds in organic synthesis and functionalization (Arora & Weaver, 2016).

Synthesis of Phenanthrothiazoles

Research on the synthesis of phenanthrothiazoles through successive Pd-catalyzed direct arylation processes, potentially involving compounds similar to this compound, showcased the efficiency of such methods in creating complex molecular structures. This is significant for developing novel compounds with potential pharmaceutical applications (Shi et al., 2017).

Safety and Hazards

“Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-bromo-1-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJGTGDYFQZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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